molecular formula C15H19NOS B4173073 N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide

N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide

Cat. No. B4173073
M. Wt: 261.4 g/mol
InChI Key: WFGRRPSABSJVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide, commonly known as BTM, is a chemical compound that has shown potential as a therapeutic agent in scientific research. It belongs to the class of benzamide derivatives and has a unique bicyclic structure that makes it an interesting molecule for further investigation.

Mechanism of Action

The mechanism of action of BTM is not fully understood, but it is believed to act on the dopamine and glutamate systems in the brain. BTM has been shown to increase dopamine release and reduce glutamate release, which may contribute to its neuroprotective effects. BTM has also been found to modulate the activity of various enzymes and receptors, which may play a role in its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
BTM has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidants in the brain, which may protect against oxidative stress. BTM has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, BTM has been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using BTM in lab experiments is its high solubility in water, which makes it easy to administer to animals. Additionally, BTM has been found to have low toxicity and few side effects in animal models. However, one limitation of using BTM in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the investigation of BTM. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Further studies are needed to determine the optimal dosage and administration of BTM for these diseases. Another area of interest is its anti-inflammatory and anti-tumor properties. Future studies could investigate the potential of BTM as a treatment for inflammatory diseases and cancer. Additionally, the mechanism of action of BTM could be further elucidated to better understand its effects on the brain and other organs.

Scientific Research Applications

BTM has been studied extensively in scientific research as a potential therapeutic agent for various diseases. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. BTM has also been investigated for its anti-inflammatory and anti-tumor properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-18-14-5-3-2-4-12(14)15(17)16-13-9-10-6-7-11(13)8-10/h2-5,10-11,13H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGRRPSABSJVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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